N1-Ethyl Substitution Eliminates One Hydrogen Bond Donor Relative to the NH Analog, Altering Computed Drug-Likeness Parameters
The target compound bears an N1-ethyl group, which eliminates the single hydrogen bond donor (HBD) present on N1 in the unsubstituted NH analog methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 50628-34-7). PubChem computed data for the NH analog show HBD count = 1, HBA count = 3, and XLogP3-AA = -0.6 [1]. By replacing N1–H with N1–CH₂CH₃, the target compound is predicted to reduce HBD count to 0, increase LogP by approximately +0.5 to +0.8 units (class-level estimate based on the π contribution of the ethyl group), and increase molecular weight from 154.12 to 182.18 g/mol . These changes affect compliance with Lipinski's Rule of Five and alter permeability and solubility profiles. No direct experimental LogP or solubility measurement for this specific compound was located in the public literature.
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBD count = 0 (predicted); MW = 182.18 g/mol; LogP increase estimated at +0.5 to +0.8 vs. NH analog (class-level estimate) |
| Comparator Or Baseline | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 50628-34-7): HBD count = 1 (PubChem computed); MW = 154.12 g/mol; XLogP3-AA = -0.6 (PubChem computed) |
| Quantified Difference | ΔHBD = -1; ΔMW = +28.06 g/mol; estimated ΔLogP ≈ +0.5 to +0.8 |
| Conditions | In silico computed properties (PubChem 2025.04.14 release); no experimental determination located for the target compound |
Why This Matters
For procurement decisions in medicinal chemistry programs, the absence of an N1–H donor alters the compound's hydrogen-bonding capacity and lipophilicity, which directly impacts solubility, permeability, and target engagement profiles relative to the NH parent scaffold.
- [1] PubChem. Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, CID 12627751. Computed Properties: Hydrogen Bond Donor Count = 1, XLogP3-AA = -0.6. View Source
